molecular formula C25H43NO6 B1681760 Simvastatin ammonium salt CAS No. 139893-43-9

Simvastatin ammonium salt

Cat. No.: B1681760
CAS No.: 139893-43-9
M. Wt: 453.6 g/mol
InChI Key: FFPDWNBTEIXJJF-OKDJMAGBSA-N
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Description

Tenivastatin (ammonium), also known as simvastatin acid ammonium, is a pharmacologically active metabolite derived from the lactone prodrug simvastatin. It is a potent reversible inhibitor of HMG-CoA reductase (HMGCR), an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, Tenivastatin (ammonium) reduces cholesterol levels and increases the number of low-density lipoprotein (LDL) receptors on cell membranes, particularly in liver and extrahepatic tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenivastatin (ammonium) involves the hydrolysis of simvastatin lactone to produce simvastatin acid, which is then converted to its ammonium salt form. The reaction conditions typically include the use of organic solvents and controlled pH environments to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of Tenivastatin (ammonium) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure the product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Tenivastatin (ammonium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which can have different pharmacological properties compared to the parent compound .

Scientific Research Applications

Tenivastatin (ammonium) has a wide range of scientific research applications, including:

Mechanism of Action

Tenivastatin (ammonium) exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid, a precursor in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in cholesterol synthesis and an increase in LDL receptors on cell membranes, enhancing the clearance of LDL from the bloodstream. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the LDL receptor pathway .

Comparison with Similar Compounds

Uniqueness: Tenivastatin (ammonium) is unique in its specific inhibition of HMG-CoA reductase and its ability to increase LDL receptors, making it highly effective in reducing cholesterol levels. Its ammonium salt form also enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

CAS No.

139893-43-9

Molecular Formula

C25H43NO6

Molecular Weight

453.6 g/mol

IUPAC Name

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;azane

InChI

InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1

InChI Key

FFPDWNBTEIXJJF-OKDJMAGBSA-N

SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.N

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.N

Appearance

Solid powder

Key on ui other cas no.

139893-43-9

Pictograms

Corrosive; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Simvastatin ammonium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Simvastatin ammonium salt
Reactant of Route 2
Simvastatin ammonium salt
Reactant of Route 3
Simvastatin ammonium salt
Reactant of Route 4
Simvastatin ammonium salt
Reactant of Route 5
Simvastatin ammonium salt
Reactant of Route 6
Simvastatin ammonium salt

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